

Application Notes and Protocols: Food Blue 1 in Pharmaceutical and Cosmetic Research

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Compound of Interest

Compound Name: Food Blue 1

Cat. No.: B1200817

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Introduction

Food Blue 1, also known as Brilliant Blue FCF (BB FCF) and FD&C Blue No. 1, is a synthetic triarylmethane dye widely approved for use in food, pharmaceuticals, and cosmetics.^{[1][2][3]} Its vibrant blue color, high water solubility, and general stability make it a versatile excipient for aesthetic purposes in various formulations, including medications, dietary supplements, soaps, shampoos, and mouthwashes.^[1] Beyond its role as a simple colorant, **Food Blue 1** has found valuable applications in research and development as a tracer molecule and a specific biological inhibitor.^{[2][4][5]}

These application notes provide an overview of the physicochemical properties of **Food Blue 1**, along with detailed protocols for its use in key pharmaceutical and cosmetic research applications.

Physicochemical and Toxicological Profile

A summary of the key quantitative data for **Food Blue 1** is presented in the tables below, providing researchers with essential information for formulation and experimental design.

Table 1: Physicochemical Properties of **Food Blue 1**

| Property | Value | References |
|------------------------------|--|------------|
| Synonyms | Brilliant Blue FCF, FD&C Blue No. 1, Acid Blue 9, E133 | [1][6] |
| CAS Number | 3844-45-9 | [1] |
| Molecular Formula | C ₃₇ H ₃₄ N ₂ Na ₂ O ₉ S ₃ | [1][7] |
| Molecular Weight | 792.9 g/mol | [7] |
| Appearance | Blue powder | [1] |
| Maximum Absorption (λmax) | ~628-630 nm in water | [1][8] |
| Molar Extinction Coefficient | 80,000 M ⁻¹ cm ⁻¹ at 625 nm | [9] |
| Solubility | Soluble in water (20g/100ml at 28°C) and glycerol; Marginally soluble in alcohols. | [1][10] |
| pH Stability | Stable in a pH range of 2-11. | [10] |
| Heat Stability | Stable up to <180°C. | [10] |

Table 2: Toxicological Data for **Food Blue 1**

| Endpoint | Value | Species | References |
|--------------------------------|--|--------------------|----------------------|
| Acceptable Daily Intake (ADI) | 12 mg/kg body weight | Human | [11] |
| Gastrointestinal Absorption | Poorly absorbed; ~95% excreted in feces. | Rodents | [7] |
| Carcinogenicity | No evidence of carcinogenicity in long-term feeding studies. | Rats and Mice | [12] |
| Genotoxicity | No evidence of mutagenicity in the Ames assay. | In vitro | |
| Acute Toxicity (Daphnia magna) | EC50 > 100 mg/L (non-toxic) | Aquatic Crustacean | [6] |

Experimental Protocols

Herein are detailed protocols for common research applications of **Food Blue 1**.

Protocol 1: Spectrophotometric Quantification of Food Blue 1 in Solution

This protocol outlines the preparation of a standard curve to quantify the concentration of **Food Blue 1** in aqueous solutions, a fundamental procedure for many quality control and research applications.

Materials:

- **Food Blue 1** powder
- Distilled or deionized water
- Volumetric flasks (100 mL, 50 mL, 25 mL)

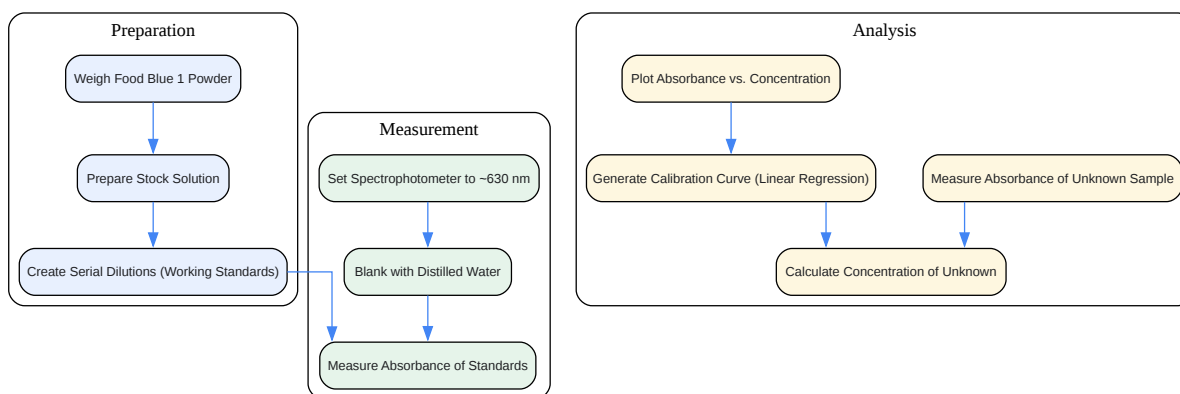
- Pipettes (P1000 autopipet or volumetric pipettes)
- Spectrophotometer
- Cuvettes

Procedure:

- Preparation of a Stock Solution (e.g., 100 μM):
 - Accurately weigh out 7.93 mg of **Food Blue 1** (molar mass = 792.84 g/mol).
 - Dissolve the powder in a small amount of distilled water in a 100 mL volumetric flask.
 - Once fully dissolved, bring the volume up to the 100 mL mark with distilled water. Mix thoroughly. This is your 100 μM stock solution.
- Preparation of Working Standards:
 - Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 μM to 10 μM . For example, to prepare a 10 μM solution, transfer 10 mL of the 100 μM stock solution into a 100 mL volumetric flask and fill to the mark with distilled water.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorbance of **Food Blue 1**, which is approximately 630 nm.^[8]
- Measurement and Calibration Curve Generation:
 - Use distilled water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each of your working standards, starting from the lowest concentration.

- Plot a graph of absorbance versus concentration (in μM).
- Perform a linear regression on the data points. The resulting equation ($y = mx + c$, where y is absorbance and x is concentration) and R^2 value (which should be >0.99) constitute your calibration curve.
- Quantification of Unknown Sample:
 - Measure the absorbance of your unknown sample containing **Food Blue 1**.
 - Use the equation from the calibration curve to calculate the concentration of **Food Blue 1** in the sample.

Diagram 1: Workflow for Spectrophotometric Quantification



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Caption: Workflow for quantifying **Food Blue 1** via spectrophotometry.

Protocol 2: In Vitro Assessment of Intestinal Permeability

Food Blue 1 can be used as a marker to assess intestinal barrier integrity in cell culture models (e.g., Caco-2 cell monolayers) or in animal studies.^{[11][13]} Its poor absorption across an intact barrier allows for the quantification of barrier disruption.

Materials:

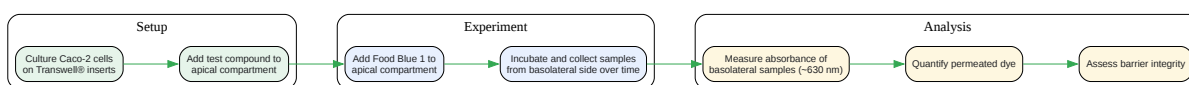
- Transwell® inserts with a suitable cell monolayer (e.g., Caco-2)
- **Food Blue 1** solution of known concentration (e.g., 1 mg/mL in culture medium)
- Culture medium
- Multi-well plate reader capable of measuring absorbance at ~630 nm
- Positive control for barrier disruption (e.g., EGTA)

Procedure:

- Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction integrity.
- Experimental Setup:
 - Gently wash the apical and basolateral sides of the monolayers with pre-warmed culture medium.
 - Add fresh medium to the basolateral compartment of each well.
 - To the apical compartment, add:
 - Negative Control: Culture medium only.
 - Test Wells: Culture medium containing the test compound of interest.
 - Positive Control: Culture medium containing a known barrier-disrupting agent.

- Addition of **Food Blue 1**:
 - After the desired incubation time with the test compound, add the **Food Blue 1** solution to the apical compartment of all wells.
- Sampling and Measurement:
 - At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.
 - Measure the absorbance of the basolateral samples at ~630 nm using a plate reader.
- Data Analysis:
 - Calculate the concentration of **Food Blue 1** that has permeated into the basolateral compartment using a standard curve.
 - Compare the permeability in the test wells to the negative and positive controls to assess the effect of the test compound on intestinal barrier function.

Diagram 2: Intestinal Permeability Assay Workflow



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Caption: Workflow for an in vitro intestinal permeability assay.

Protocol 3: Use as a Tracer in Cosmetic Stability and Packaging Compatibility Testing

The vibrant color of **Food Blue 1** makes it an excellent visual tracer for assessing the stability of cosmetic emulsions and potential interactions with packaging materials.

Materials:

- Cosmetic formulation (e.g., cream, lotion)
- **Food Blue 1**
- Various types of packaging to be tested (e.g., different plastics, glass)
- Stability chambers (for controlled temperature and humidity)
- Microscope

Procedure:

- Formulation: Incorporate a small, known concentration of **Food Blue 1** into the aqueous phase of the cosmetic formulation during its preparation.
- Packaging and Storage:
 - Fill the final formulation into the different packaging types being tested.
 - Place the packaged products into stability chambers under various conditions (e.g., elevated temperature, freeze-thaw cycles, real-time conditions) as per standard cosmetic stability testing guidelines.[\[14\]](#)[\[15\]](#)
- Evaluation:
 - At specified time points, visually inspect the products for:
 - Color Uniformity: Check for mottling or phase separation, indicated by an uneven distribution of the blue color. Microscopic examination can reveal changes in droplet size in emulsions.
 - Color Leaching: Inspect the inner surfaces of the packaging for any blue staining, which would indicate adsorption of the dye onto the packaging material.
 - Color Fading: Compare the color intensity to a control sample stored in an inert container (e.g., glass) in the dark to assess photostability or chemical degradation.

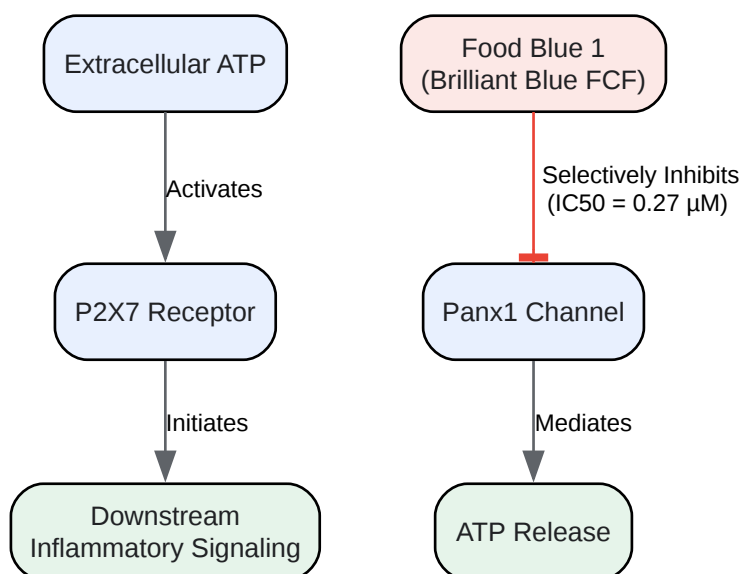
- Interpretation:
 - Changes in color distribution can signify emulsion instability.
 - Leaching of the colorant onto the packaging indicates an incompatibility between the formulation and the container.
 - Significant color fading may point to a need for UV-protective packaging or the inclusion of stabilizing agents in the formulation.

Research Application: Selective Inhibition of Pannexin 1 (Panx1) Channels

Recent research has identified **Food Blue 1** (Brilliant Blue FCF) as a selective inhibitor of the pannexin 1 (Panx1) channel, an ATP release channel involved in various physiological and pathological processes, including inflammation.^[4] Notably, it shows this inhibitory effect with an IC_{50} of 0.27 μ M, while having no significant effect on the P2X7 receptor (P2X7R) at concentrations up to 100 μ M.^[4] This is in contrast to the structurally similar Brilliant Blue G, which inhibits both Panx1 and P2X7R.^[4]

This selective action makes **Food Blue 1** a valuable pharmacological tool to dissect the specific roles of Panx1 channels in cellular signaling pathways, independent of P2X7R activation.

Diagram 3: Selective Inhibition of Panx1 by **Food Blue 1**



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Caption: **Food Blue 1** selectively inhibits the Panx1 channel.

Conclusion

Food Blue 1 is more than a simple colorant in the pharmaceutical and cosmetic industries. Its well-characterized properties and safety profile, combined with its utility as a tracer for permeability and stability studies, make it a valuable tool for researchers. Furthermore, its newly discovered role as a selective Panx1 inhibitor opens up new avenues for its use in pharmacological research to investigate cellular signaling pathways. The protocols and data provided here serve as a comprehensive resource for scientists and professionals in drug development and cosmetic science.

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